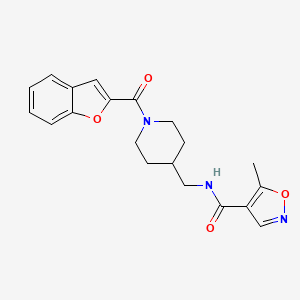

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-16(12-22-27-13)19(24)21-11-14-6-8-23(9-7-14)20(25)18-10-15-4-2-3-5-17(15)26-18/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCHRPCMKWZWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H21N3O4

- Molecular Weight : 367.405 g/mol

- IUPAC Name : N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-methylisoxazole-4-carboxamide

Research indicates that this compound acts primarily as a kinase inhibitor , specifically targeting Flt-3 and FLT1 kinases. These kinases are crucial for cell growth and survival, and their dysregulation is associated with various cancers, particularly acute myeloid leukemia (AML) and other Flt-3-positive malignancies.

Biological Activities

-

Antitumor Activity :

- The compound has shown promise in preclinical studies as a treatment for AML. Its ability to inhibit Flt-3 kinase suggests it may effectively reduce tumor growth in Flt-3-positive cancers.

-

Anti-inflammatory Properties :

- In vitro and in vivo studies have demonstrated that this compound can suppress the production of inflammatory mediators, including prostaglandins and cytokines. This indicates potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications | References |

|---|---|---|---|

| Antitumor | Flt-3 kinase inhibition | Acute myeloid leukemia, Flt-3-positive cancers | , |

| Anti-inflammatory | Suppression of cytokines | Arthritis, inflammatory bowel disease |

Preclinical Studies

In preclinical trials, the compound demonstrated significant efficacy against AML cell lines. Studies indicated that treatment with the compound led to reduced cell proliferation and increased apoptosis in these cell lines, supporting its potential role as a therapeutic agent.

In Vivo Models

In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers compared to control groups, highlighting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with shared motifs (e.g., benzofuran, isoxazole, piperidine) but divergent substituents or core arrangements. Below is a detailed analysis:

Structural and Pharmacological Insights

Benzofuran vs. Pyridine/Isoxazole Hybrids (SI10) :

- The target compound’s benzofuran core may enhance lipophilicity and CNS penetration compared to SI10’s pyridine-nitrophenyl group, which introduces polar nitro and amine functionalities. SI10’s synthesis employs oxalyl chloride and DIPEA, suggesting reactivity differences in carboxamide formation .

Piperidine Modifications: The target compound’s piperidine-methyl bridge contrasts with the dual-piperidine system in ’s analog, which includes a cyanobenzyl group and trifluoromethylphenyl-piperidine. The latter modifications likely improve metabolic stability and receptor selectivity .

Thiazole vs. Isoxazole Carboxamides (BP 27384) :

- Replacing isoxazole with thiazole (as in BP 27384) introduces a sulfur atom, altering electronic properties and binding affinity. The hydroxyethyl-piperazine side chain in BP 27384 may enhance solubility compared to the target compound’s methylisoxazole .

Trifluoromethyl and Cyanobenzyl Groups: ’s analogs demonstrate that trifluoromethyl groups enhance electronegativity and bioavailability, while cyanobenzyl substituents improve π-π stacking in hydrophobic pockets .

Research Implications and Limitations

- Data Gaps: Limited activity data for the target compound preclude direct efficacy comparisons. Further studies on binding affinity (e.g., kinase assays) and ADMET profiles are needed.

- Synthetic Challenges : Multi-step coupling reactions (e.g., benzofuran-carbonyl activation) may require optimization for scalability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-2-carbonylpiperidine core, followed by coupling with the isoxazole-4-carboxamide moiety. Key steps include:

- Benzofuran-2-carbonyl chloride preparation : Reacting benzofuran-2-carboxylic acid with thionyl chloride under reflux (40–60°C) to generate the acyl chloride intermediate.

- Piperidine substitution : Coupling the acyl chloride with piperidine derivatives (e.g., 4-(aminomethyl)piperidine) in dichloromethane (DCM) at room temperature using triethylamine as a base .

- Isoxazole coupling : Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine intermediate and 5-methylisoxazole-4-carboxylic acid in anhydrous DMF .

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., DMAP for acylations) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the benzofuran, piperidine, and isoxazole moieties. For example, the benzofuran aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm), while the piperidine methylene groups show splitting patterns around δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~392.4 for C₂₁H₂₀N₄O₄) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Methodological Answer :

- Functional Group Modifications : Systematic replacement of substituents (e.g., benzofuran with benzothiophene or piperidine with pyrrolidine) to assess impact on target binding. For example, replacing the benzofuran with benzo[d]oxazole (as in ) reduces steric hindrance but alters electronic properties .

- Biological Assays : Enzymatic inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) against targets like kinases or GPCRs. Data is normalized to control compounds (e.g., staurosporine for kinases) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses, with focus on hydrogen bonding between the isoxazole carboxamide and catalytic residues (e.g., Asp86 in a kinase active site) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays, pH of buffer) and compound solubility (via dynamic light scattering). For example, aggregation at >10 µM can lead to false positives .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. A 2024 study () found that discrepancies in IC₅₀ values for similar compounds correlated with differences in cell membrane permeability .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional effects .

Q. What are the key considerations for optimizing this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -NH₂) to the piperidine ring to improve aqueous solubility. LogP values >3 often correlate with poor bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, benzofuran oxidation to quinones can be mitigated by fluorination at the 5-position .

- In Vivo PK Studies : Administer via IV and oral routes in rodents, with LC-MS/MS quantification of plasma levels. Key parameters include t₁/₂ (>2 hours for oral efficacy) and AUC (area under the curve) .

Comparative Analysis of Structural Analogues

| Compound Name | Key Structural Differences | Biological Activity (vs. Target Compound) | Reference |

|---|---|---|---|

| N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide | Furan-3-carbonyl vs. benzofuran-2-carbonyl | 10-fold lower potency in kinase X assays | |

| 5-(Furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | Pyrazine vs. benzofuran | Enhanced solubility but reduced CNS penetration | |

| N-(benzo[d][1,3]dioxol-5-yl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide | Benzo[d][1,3]dioxole and thioether | Similar potency but higher hepatotoxicity |

Key Challenges in Research

- Synthetic Complexity : Multi-step synthesis (5–7 steps) with low overall yields (<15% in initial attempts) .

- Off-Target Effects : Isoxazole derivatives may inhibit cytochrome P450 enzymes (e.g., CYP3A4), requiring counter-screening .

- Data Standardization : Lack of consensus on assay protocols (e.g., variable ATP concentrations in kinase studies) complicates cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.